molecular formula C22H26N4O4S2 B2597452 2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 4-(dimethylsulfamoyl)benzoate CAS No. 953134-74-2

2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 4-(dimethylsulfamoyl)benzoate

Cat. No.: B2597452
CAS No.: 953134-74-2
M. Wt: 474.59
InChI Key: VKRDXVPVNUFMRA-UHFFFAOYSA-N
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Description

2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 4-(dimethylsulfamoyl)benzoate is a complex organic compound that features a benzothiazole core, a piperazine ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 4-(dimethylsulfamoyl)benzoate typically involves multiple steps:

    Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions, where an ethyl group is added to the nitrogen atoms of the piperazine.

    Esterification: The final step involves the esterification of the benzothiazole derivative with 4-(dimethylsulfamoyl)benzoic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions can occur at the nitro groups if present in the structure.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 4-(dimethylsulfamoyl)benzoate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its complex structure.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole core can interact with biological macromolecules through π-π stacking and hydrogen bonding, while the piperazine ring can enhance solubility and bioavailability. The dimethylsulfamoyl group may contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl 4-(dimethylsulfamoyl)benzoate
  • 2-(4-ethylpiperazin-1-yl)-ethylamine

Uniqueness

2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 4-(dimethylsulfamoyl)benzoate is unique due to the combination of its benzothiazole core, piperazine ring, and benzoate ester. This combination imparts specific electronic and steric properties that can be exploited in various applications, making it distinct from other similar compounds.

Properties

IUPAC Name

[2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 4-(dimethylsulfamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O4S2/c1-4-25-11-13-26(14-12-25)22-23-19-10-7-17(15-20(19)31-22)30-21(27)16-5-8-18(9-6-16)32(28,29)24(2)3/h5-10,15H,4,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKRDXVPVNUFMRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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